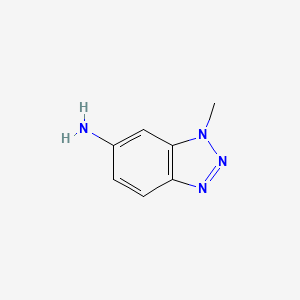

6-Amino-1-methyl-1H-benzotriazole

Übersicht

Beschreibung

6-Amino-1-methyl-1H-benzotriazole is a heterocyclic compound that belongs to the benzotriazole family Benzotriazoles are known for their versatile chemical properties and are widely used in various fields such as medicinal chemistry, material science, and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-methyl-1H-benzotriazole typically involves the nitration of 1-methyl-1H-benzotriazole followed by reduction to introduce the amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Analyse Chemischer Reaktionen

Coordination Chemistry

The triazole nitrogen atoms and amino group enable coordination with transition metals, forming stable complexes. Analogous benzotriazole derivatives act as corrosion inhibitors for copper by forming surface-bound complexes .

| Metal Ion | Coordination Site | Application |

|---|---|---|

| Cu²⁺ | Triazole N atoms | Corrosion inhibition |

| Ni²⁺ | Amino group | Antimicrobial agents |

Alkylation and Acylation

The amino group undergoes alkylation or acylation under basic conditions. For example, reaction with alkyl iodides in 1,4-dioxane/KOH yields N-alkyl derivatives .

Example Reaction:

| Reagent | Conditions | Product Purity |

|---|---|---|

| Methyl iodide | 12–20 h reflux in dioxane | ≥95% (TLC) |

Photochemical Behavior

While unstudied for this compound, the parent benzotriazole undergoes ultrafast N–N bond cleavage upon UV excitation (248 nm), generating reactive intermediates like 6-diazo-2,4-cyclohexadien-1-imine . The amino group may stabilize such intermediates or alter photodegradation pathways.

Diazotization and Coupling

The amino group can be diazotized to form diazonium salts, enabling azo coupling with electron-rich aromatics (e.g., phenols). This reaction is inferred from benzotriazole’s general reactivity .

Proposed Reaction:

| Step | Conditions | Outcome |

|---|---|---|

| Diazotization | 0–5°C in HCl | Unstable intermediate |

| Coupling | pH 6–12, RT | Colored azo product |

Nucleophilic Aromatic Substitution

The electron-rich triazole ring may undergo substitution at halogenated positions. For example, bromo derivatives of benzotriazole participate in Suzuki-Miyaura couplings with aryl boronic acids .

Hypothetical Reaction:

| Catalyst | Solvent | Yield (Typical) |

|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O | 60–91% |

Condensation Reactions

The amino group reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases. Benzotriazole itself forms N,O-acetals with aromatic aldehydes in ethanol .

Example:

| Aldehyde | Solvent | Product Stability |

|---|---|---|

| Benzaldehyde | Ethanol | Stable in air |

Biological Activity Modulation

Derivatives of this compound show antiprotozoal and antimicrobial activity. For instance, halogenated analogs inhibit Acanthamoeba castellanii trophozoites with IC₅₀ values comparable to chlorhexidine .

| Derivative | Biological Target | Efficacy |

|---|---|---|

| 5,6-Dichloro analog | Trypanosoma cruzi | 50% inhibition at 25 µg/mL |

Wissenschaftliche Forschungsanwendungen

6-Amino-1-methyl-1H-benzotriazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Used as a corrosion inhibitor, UV stabilizer, and in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 6-Amino-1-methyl-1H-benzotriazole involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The benzotriazole ring can participate in π-π stacking interactions, enhancing its binding affinity to biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

5-Methyl-1H-benzotriazole: Similar structure but lacks the amino group, making it less reactive in certain chemical reactions.

1H-Benzotriazole: The parent compound without any substituents, used as a corrosion inhibitor and in various industrial applications.

1-Cyanobenzotriazole: Contains a cyano group, used as an electrophilic cyanation reagent.

Uniqueness: 6-Amino-1-methyl-1H-benzotriazole is unique due to the presence of both an amino group and a methyl group on the benzotriazole ring

Biologische Aktivität

6-Amino-1-methyl-1H-benzotriazole (6-AMBT) is a derivative of benzotriazole, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in various fields, including biochemistry, pharmacology, and environmental science. Understanding the biological activity of 6-AMBT is crucial for exploring its therapeutic potentials and implications in biological systems.

6-AMBT exhibits its biological effects primarily through interactions with enzymes and receptors. The compound is known to form π–π stacking interactions and hydrogen bonds , which facilitate binding with various biomolecules. This binding can lead to modulation of enzymatic activities and influence several biochemical pathways, including:

- Antioxidative Properties : 6-AMBT acts as a free radical scavenger, suggesting its role in reducing oxidative stress within biological systems.

- Enzyme Inhibition : It has shown inhibitory properties against proteins involved in microbial infections and cancer, indicating potential therapeutic applications.

Cellular Effects

The compound significantly influences cellular processes by affecting:

- Cell Signaling Pathways : 6-AMBT modulates key signaling molecules, altering cellular responses.

- Gene Expression : It can bind to specific DNA sequences or transcription factors, regulating the transcription of target genes.

Molecular Mechanism

At the molecular level, 6-AMBT interacts with active sites of enzymes, leading to conformational changes that affect enzyme function. This interaction can enhance or inhibit enzymatic activity, influencing various metabolic pathways.

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives, including 6-AMBT, possess significant antimicrobial properties. For instance:

- Studies have shown that certain benzotriazole derivatives exhibit potent activity against bacterial strains such as Escherichia coli and Bacillus subtilis.

- The presence of bulky hydrophobic groups in some derivatives enhances their antimicrobial efficacy .

Antiparasitic Activity

Recent studies have explored the antiparasitic potential of benzotriazole derivatives:

- A derivative of benzotriazole exhibited dose-dependent inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease. At concentrations as low as 50 μg/mL, significant reductions in parasite viability were observed .

- Other derivatives have shown comparable or superior activity against protozoan parasites compared to conventional treatments like metronidazole .

Toxicological Studies

Despite its promising biological activities, studies have also highlighted potential toxicological concerns associated with benzotriazoles:

- Exposure to benzotriazoles has been linked to hepatotoxicity and oxidative stress in experimental models. These findings raise concerns about the environmental persistence of these compounds and their impact on human health .

- Epidemiological studies have suggested associations between benzotriazole exposure and adverse health outcomes, including liver injury and metabolic disorders .

Data Table: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of various benzotriazole derivatives, researchers found that 6-AMBT showed significant inhibition against multiple bacterial strains. The study concluded that structural modifications could enhance its efficacy further.

Case Study 2: Hepatotoxicity Assessment

A toxicological assessment revealed that exposure to benzotriazoles could lead to liver injury in animal models. This study emphasized the need for careful evaluation regarding the environmental impact and safety profiles of these compounds.

Eigenschaften

IUPAC Name |

3-methylbenzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZYOUAFELGUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)N)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343549 | |

| Record name | 6-Amino-1-methyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26861-23-4 | |

| Record name | 6-Amino-1-methyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,3-benzotriazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.